molecular formula C12H15NO B12050088 (S)-1-(1-Phenylethyl)pyrrolidin-3-one

(S)-1-(1-Phenylethyl)pyrrolidin-3-one

Cat. No.: B12050088
M. Wt: 189.25 g/mol
InChI Key: BZZUUBALEPRFAN-JTQLQIEISA-N
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Description

N-(S)-1-(1-phenylethyl)-3-pyrrolidinone, AldrichCPR is a chiral compound with significant importance in various fields of chemistry and industry. This compound is known for its unique structural properties, which include a pyrrolidinone ring attached to a phenylethyl group. The chiral nature of this compound makes it valuable in asymmetric synthesis and other applications where enantiomeric purity is crucial.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(S)-1-(1-phenylethyl)-3-pyrrolidinone typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomeric form. One common method includes the use of chiral amines and ketones in a catalytic asymmetric synthesis. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as chiral phosphoric acids or metal complexes .

Industrial Production Methods

In industrial settings, the production of N-(S)-1-(1-phenylethyl)-3-pyrrolidinone may involve large-scale catalytic processes. These processes are designed to maximize yield and enantiomeric purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

N-(S)-1-(1-phenylethyl)-3-pyrrolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of N-(S)-1-(1-phenylethyl)-3-pyrrolidinone can yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(S)-1-(1-phenylethyl)-3-pyrrolidinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(S)-1-(1-phenylethyl)-3-pyrrolidinone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s chiral nature allows it to interact selectively with these targets, leading to specific biochemical pathways and effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(S)-1-(1-phenylethyl)-3-pyrrolidinone include:

    N-®-1-(1-phenylethyl)-3-pyrrolidinone: The enantiomer of the compound, which may have different biological activities.

    1-Phenylethylamine: A simpler structure with similar functional groups.

    3-Pyrrolidinone: The core structure without the phenylethyl group.

Uniqueness

N-(S)-1-(1-phenylethyl)-3-pyrrolidinone is unique due to its specific chiral configuration and the presence of both the pyrrolidinone ring and the phenylethyl group. This combination of features makes it particularly valuable in asymmetric synthesis and other applications requiring high enantiomeric purity .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-[(1S)-1-phenylethyl]pyrrolidin-3-one

InChI

InChI=1S/C12H15NO/c1-10(11-5-3-2-4-6-11)13-8-7-12(14)9-13/h2-6,10H,7-9H2,1H3/t10-/m0/s1

InChI Key

BZZUUBALEPRFAN-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2CCC(=O)C2

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(=O)C2

Origin of Product

United States

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